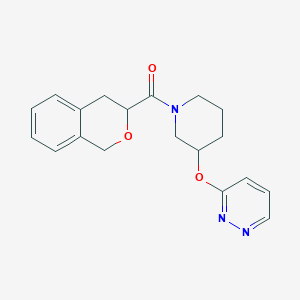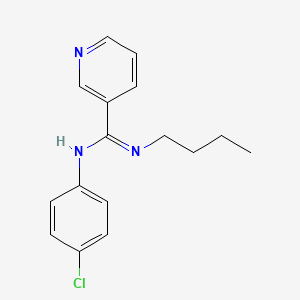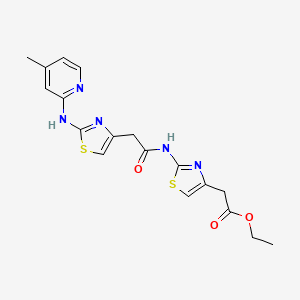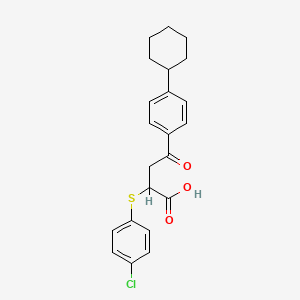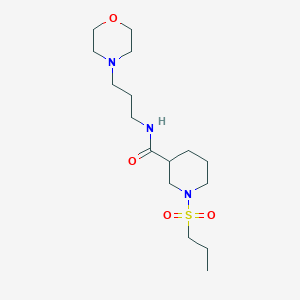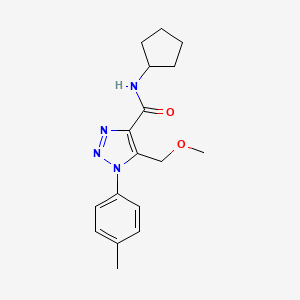
2H-1,2,3-Benzothiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,3-Benzothiadiazine 1,1-dioxide, also known as Diazoxide, is a nondiuretic benzothiadiazine used for the treatment of hypoglycemia, von Gierke’s disease, acute and malignant hypertension . It acts as a beta cell K ATP channel opener and prevents the secretion of insulin .
Synthesis Analysis
The synthesis of 2H-1,2,3-Benzothiadiazine 1,1-dioxide involves various functional groups attached to the ring. These groups, such as halo, alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the ring, are responsible for the activity . A new palladium-catalyzed benzothiadiazine-1,1-dioxide direct arylation of C (sp 2)–H bonds has been described .Molecular Structure Analysis
The molecular structure of 2H-1,2,3-Benzothiadiazine 1,1-dioxide combines the structural features of two compound families, 1,2,4-Benzothiadiazine 1,1-dioxide derivatives and phthalazinone scaffold . These features have led to more intensive research since the 1960s .Chemical Reactions Analysis
The chemical reactions of 2H-1,2,3-Benzothiadiazine 1,1-dioxide involve various functional groups attached to the ring. These groups, such as halo, alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the ring, are responsible for the activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 2H-1,2,3-Benzothiadiazine 1,1-dioxide are related to its molecular structure, which combines the structural features of two compound families, 1,2,4-Benzothiadiazine 1,1-dioxide derivatives and phthalazinone scaffold .Applications De Recherche Scientifique
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antimicrobial properties . The specific functional groups attached to the ring, such as halo groups at the 7 and 8 positions, are responsible for this activity .
Antiviral Activity
This compound also exhibits antiviral activity . The specific functional groups attached to the ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for this activity .
Antihypertensive Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been used in the search for antihypertensives . The specific functional groups attached to the ring are responsible for this activity .
Antidiabetic Activity
The compound has been reported to have antidiabetic properties . The specific functional groups attached to the ring are responsible for this activity .
Anticancer Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have anticancer properties . The specific functional groups attached to the ring are responsible for this activity .
KATP Channel Activators
The compound has been reported to have properties of KATP channel activators . The specific functional groups attached to the ring are responsible for this activity .
AMPA Receptor Modulators
The compound has been reported to have properties of AMPA receptor modulators . For example, 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide showed the highest activity of AMPA receptors in vitro .
PI3Kδ Inhibitors
The compound has been reported to have properties of PI3Kδ inhibitors . For example, the introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generated the most potent analogues with the IC50 values of 217 to 266 nM, respectively .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2H-1λ6,2,3-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-12(11)7-4-2-1-3-6(7)5-8-9-12/h1-5,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCUSOBVEHOMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NNS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,2,3-Benzothiadiazine 1,1-dioxide | |
CAS RN |
21639-39-4 |
Source


|
| Record name | 2H-1,2,3-benzothiadiazine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the common synthetic routes to 2H-1,2,3-Benzothiadiazine 1,1-dioxides?
A: Several synthetic approaches have been reported. One method involves the reaction of ortho-lithiated acetophenone ketals with chlorosulfonyl groups, followed by ring closure using hydrazine monohydrate or acetohydrazide. [] Another approach utilizes the reaction of o-benzoylbenzenesulfonyl chlorides with hydrazine. [] Alternative methods involve directed ortho-lithiation of N1-arylsulfonylhydrazonates [] and protected benzaldehyde derivatives. []
Q2: Can you elaborate on the reactivity of 2H-1,2,3-Benzothiadiazine 1,1-dioxides towards alkylation?
A: These compounds can undergo both N(2)- and N(3)-alkylation. N(2)-Alkylation can be achieved directly using alkylating agents, while N(3)-alkylation typically requires reductive alkylation with aldehydes. [, ] Interestingly, alkylation can lead to the formation of mesoionic compounds, a unique class of compounds with distinct electronic properties. [, ]
Q3: How does the structure of 2H-1,2,3-Benzothiadiazine 1,1-dioxides influence their reactivity in base-mediated rearrangements?
A: The substituents, particularly at the aromatic ring and the 3-position, significantly impact the outcome of base-induced rearrangements. [, ] For instance, the amount of base used can dictate whether a diaza-[1,2]-Wittig or a diaza-[1,3]-Wittig rearrangement occurs, leading to different heterocyclic products. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2719804.png)
![3-(3-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2719805.png)
![N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide](/img/structure/B2719807.png)
![2-{4-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-methylacetamide](/img/structure/B2719809.png)

